[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
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Overview
Description
“[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride” is a chemical compound with the CAS Number: 1208832-14-71. It has a molecular weight of 261.171. The compound is typically in the form of a solid1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride”.Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2S.ClH/c11-8-3-1-7 (2-4-8)9-6-14-10 (5-12)13-9;/h1-4,6H,5,12H2;1H
1. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride”.Physical And Chemical Properties Analysis
The compound is a solid1. The SMILES string for this compound isNCC1=CSC (C2=CC=C (Cl)C=C2)=N1.Cl
1, which represents the structural formula of the compound.Scientific Research Applications
Environmental Implications of Chlorophenyl Compounds
- Impact on Aquatic Environments : Research has shown that chlorophenols, including 4-chlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary, potentially leading to significant ecological impacts under certain conditions (Krijgsheld & Gen, 1986).
Pharmacological Research and Applications
- Neuropharmacological Potential : Studies have identified the pharmacological significance of thiazole derivatives, such as chlormethiazole, which has been explored as a sedative agent and for its potential neuroprotective properties. Despite promising animal model results, clinical trials have had limited success, indicating a need for further research to bridge the gap between preclinical and clinical outcomes (Wilby & Hutchinson, 2006).
Synthesis and Structural Analysis
- Synthetic Routes and Structural Insights : The synthesis and transformation of thiazolyl derivatives, including their chemical and biological properties, have been a focus of research. These studies explore methods for synthesizing 4-phosphorylated 1,3-azoles and their significant pharmacological activities, highlighting the chemical diversity and potential applications of these compounds (Abdurakhmanova et al., 2018).
Safety And Hazards
The compound has been classified as an Eye Irritant (category 2) and Skin Sensitizer (category 1)1. The safety information includes several precautionary statements such as P261, P280, P333+P313, P337+P313, and P362+P3641.
Future Directions
I couldn’t find specific information on the future directions for “[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride”.
Please note that the information provided is based on the data retrieved and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBZPHKDYJHRSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383364 |
Source
|
Record name | [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride | |
CAS RN |
690632-35-0 |
Source
|
Record name | [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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